Tris(2-butoxyethyl) phosphate
Overview
Description
Mechanism of Action
Target of Action
Tris(2-butoxyethyl) phosphate (TBOEP) is an organic flame retardant . It shows PXR agonistic activity . The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in the metabolism and excretion of potentially harmful substances .
Mode of Action
TBOEP interacts with its target, the PXR, and acts as an agonist . This means it binds to the receptor and activates it, leading to an increase in the transcription of genes that are under the control of PXR .
Biochemical Pathways
Upon activation by TBOEP, PXR can upregulate the expression of various genes involved in the detoxification and clearance of harmful substances from the body . This includes genes involved in drug metabolism and transport
Pharmacokinetics
It is known that tboep can be detected in various environmental samples, indicating that it can be absorbed and distributed in the environment . The metabolism and excretion of TBOEP are areas that need further investigation.
Result of Action
The activation of PXR by TBOEP can lead to an increase in the detoxification and clearance of potentially harmful substances from the body . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TBOEP. For instance, the presence of various factors, including Cl−, NO3−, HCO3−, and humic acid (HA), inhibited the degradation of TBOEP, with the inhibitory effect dependent on the concentrations . Furthermore, TBOEP has been found in various environmental samples, indicating that it can persist in the environment .
Biochemical Analysis
Biochemical Properties
Tris(2-butoxyethyl) phosphate interacts with various biomolecules in biochemical reactions. It shows PXR agonistic activity , indicating that it can bind to and activate the pregnane X receptor, a key regulator of xenobiotic and endobiotic metabolism .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been detected in herring gull eggs, suggesting that it can penetrate cell membranes and accumulate within cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential modulation of gene expression. Its PXR agonistic activity suggests that it may influence the expression of genes regulated by this receptor .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and cofactors. Its PXR agonistic activity suggests that it may influence the metabolism of xenobiotics and endobiotics .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Its detection in herring gull eggs indicates that it can cross biological barriers and accumulate within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-butoxyethyl) phosphate typically involves the reaction of phosphorus oxychloride with butoxyethanol. The reaction proceeds as follows:
Reaction of Phosphorus Oxychloride with Butoxyethanol: Phosphorus oxychloride (POCl3) reacts with butoxyethanol (C4H9OCH2CH2OH) to form this compound and hydrochloric acid (HCl) as a by-product.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield and efficiency. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tris(2-butoxyethyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form butoxyethanol and phosphoric acid.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Butoxyethanol and phosphoric acid.
Substitution: Various organophosphate compounds depending on the nucleophile used.
Scientific Research Applications
Tris(2-butoxyethyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer and flame retardant in polymer chemistry.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of plastics, rubber, adhesives, and coatings
Comparison with Similar Compounds
Similar Compounds
Tris(2-ethylhexyl) phosphate (TEHP): Another organophosphate used as a plasticizer and flame retardant.
Triphenyl phosphate (TPP): Used as a flame retardant and plasticizer in various applications.
Tris(1-chloro-2-propyl) phosphate (TCPP): Commonly used as a flame retardant in polyurethane foams
Uniqueness of Tris(2-butoxyethyl) Phosphate
This compound is unique due to its combination of low toxicity, high efficiency as a flame retardant, and versatility as a plasticizer. Its ability to improve the mechanical properties of polymers while providing flame retardancy makes it a valuable compound in various industrial applications .
Biological Activity
Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphate flame retardant widely used in various consumer products, including plastics, textiles, and electronics. Despite its common use, there is growing concern regarding its biological activity and potential health effects. This article reviews the current understanding of TBEP's biological activity, focusing on its neurotoxic, hepatotoxic, and potential carcinogenic effects based on diverse research findings.
Overview of TBEP
TBEP is a colorless liquid with the chemical formula C₁₈H₃₉O₇P. It functions primarily as a plasticizer and flame retardant. TBEP is released into the environment through consumer products and has been detected in indoor air, house dust, and water sources, leading to human exposure through ingestion, inhalation, and dermal contact .
Neurotoxic Effects
Recent studies have highlighted TBEP's neurotoxic potential, particularly in animal models. A significant study examined the effects of dietary TBEP exposure on cognitive functions in allergic asthmatic mice. The findings indicated that chronic exposure to high doses of TBEP impaired object recognition abilities and altered the expression of genes related to memory functions. Specifically, there was an upregulation of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and heme oxygenase 1 (HO-1), along with increased activation of microglia and mast cells in the hippocampus .
Table 1: Effects of TBEP on Neurobehavioral Functions in Mice
Exposure Level (μg/kg/day) | Impaired Recognition Ability | Increased Inflammatory Markers |
---|---|---|
0.02 (TBEP-L) | No | No significant change |
0.2 (TBEP-M) | Mild impairment | Moderate increase |
2.0 (TBEP-H) | Significant impairment | High increase |
Hepatotoxicity and Carcinogenic Potential
In vitro studies using human liver cells (HepG2) have demonstrated that TBEP exposure leads to cytotoxic effects characterized by DNA damage, cell cycle disturbances, and apoptosis. Specifically, concentrations ranging from 100 to 400 μM resulted in significant increases in reactive oxygen species (ROS), nitric oxide (NO), and esterase levels. The study identified alterations in mitochondrial membrane potential and upregulation of several oncogenes within cancer pathways .
Table 2: Cytotoxic Effects of TBEP on HepG2 Cells
Concentration (μM) | Cell Viability (%) | DNA Damage Indicators |
---|---|---|
0 | 100 | None |
100 | 75 | Moderate |
200 | 50 | High |
400 | 25 | Severe |
The mechanisms underlying TBEP's biological activities involve oxidative stress and inflammatory responses. In animal models, exposure to TBEP has been linked to elevated levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and TNF-α, which contribute to neuroinflammation and cognitive deficits . Additionally, the induction of oxidative stress has been implicated in both neurotoxicity and hepatotoxicity through the generation of ROS.
Case Studies
A notable case study involved workers at e-waste disposal sites who exhibited elevated levels of TBEP exposure through inhalation and dermal contact. These individuals reported symptoms consistent with neurotoxicity, including cognitive impairments and mood disturbances. Blood samples indicated increased levels of inflammatory markers correlating with TBEP concentrations .
Properties
IUPAC Name |
tris(2-butoxyethyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLBZVNBAKMVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O7P | |
Record name | TRIBUTOXYETHYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID5021758 | |
Record name | Tris(2-butoxyethyl) phosphate | |
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Molecular Weight |
398.5 g/mol | |
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Physical Description |
Tributoxyethyl phosphate is a slightly yellow viscous liquid. (NTP, 1992), Liquid, Slightly yellow liquid with a sweetish odor; [HSDB] | |
Record name | TRIBUTOXYETHYL PHOSPHATE | |
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Record name | Ethanol, 2-butoxy-, 1,1',1''-phosphate | |
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Boiling Point |
392 to 446 °F at 4 mmHg (NTP, 1992), BP: 215-228 °C at 4 mm Hg, BP: 200-230 °C at 4 mm Hg, BP: 255 °C at 10 mm Hg | |
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Flash Point |
435 °F (NTP, 1992), >113 °C (>235 °F) (Closed cup) | |
Record name | TRIBUTOXYETHYL PHOSPHATE | |
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Solubility |
Soluble (NTP, 1992), In water, 1,100 mg/L at 25 °C, SOL IN MINERAL OILS & MOST ORG LIQ, Insoluble or limited solubility in glycerol, glycols, certain amines; soluble in most organic liquids | |
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Density |
1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.02 g/cu cm at 20 °C | |
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Vapor Density |
13.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 13.8 (Air = 1) | |
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Vapor Pressure |
0.03 mmHg at 302 °F (NTP, 1992), 0.00000002 [mmHg], VP: 0.03 mm Hg at 150 °C, 1.2X10-6 mm Hg at 25 °C | |
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Color/Form |
Liquid, Light-colored liquid, Slightly yellow, oily liquid | |
CAS No. |
78-51-3 | |
Record name | TRIBUTOXYETHYL PHOSPHATE | |
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Record name | TRIS(2-BUTOXYETHYL) PHOSPHATE | |
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Melting Point |
-94 °F (NTP, 1992), -70 °C | |
Record name | TRIBUTOXYETHYL PHOSPHATE | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.